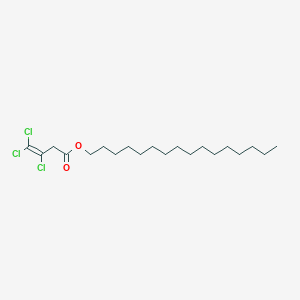

Hexadecyl 3,4,4-trichlorobut-3-enoate

Description

Contextualization within the Field of Halogenated Organic Compound Chemistry

Halogenated organic compounds are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. The high electronegativity and size of halogen atoms can induce polarity, influence bond strengths, and provide sites for further chemical transformations. Chlorinated compounds, in particular, have found widespread use as solvents, intermediates in synthesis, and in the production of polymers and pharmaceuticals.

Significance of Investigating Complex Ester Structures in Modern Chemical Science

Esters are a fundamental functional group in organic chemistry, known for their roles in fragrances, flavors, and as important biological molecules like triglycerides. youtube.comnih.gov The investigation of complex ester structures, such as those with multiple halogen substitutions and long alkyl chains, is driven by the quest for new materials and molecules with tailored properties. youtube.com

The long hexadecyl chain in Hexadecyl 3,4,4-trichlorobut-3-enoate imparts significant lipophilicity, suggesting potential applications in areas requiring solubility in nonpolar environments. The trichlorovinyl group is a strong electrophile, making this part of the molecule susceptible to nucleophilic attack. The combination of these features in a single molecule creates a bifunctional compound with potential for use as a monomer in polymerization, a plasticizer, or as an intermediate in the synthesis of other complex molecules. acs.org The study of such structures contributes to a deeper understanding of structure-property relationships in organic chemistry.

Overview of Research Paradigms Applied to this compound

Given the limited specific research available on this compound, the research paradigms applied to this compound are largely inferred from studies on analogous chlorinated unsaturated esters. These methodologies provide a framework for how this specific compound would be synthesized, characterized, and its reactivity explored.

Synthesis: The synthesis of chlorinated unsaturated esters can be approached in several ways. One common method is the direct chlorination of an unsaturated ester precursor. rsc.org For this compound, a potential synthetic route could involve the esterification of 3,4,4-trichlorobut-3-enoic acid with hexadecanol (B772). Alternatively, the synthesis could proceed via the reaction of a chlorinated acyl chloride with hexadecanol. The synthesis of related trichlorobutenoic acid derivatives has been documented, providing a basis for these proposed routes. nih.govyoutube.com

Characterization: The structural elucidation of this compound would rely on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. youtube.com The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic pattern in the mass spectrum, aiding in the confirmation of the number of chlorine atoms present. jove.com

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch and the carbon-carbon double bond (C=C) stretch.

Computational Chemistry: In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict the properties and reactivity of this compound. nih.gov Density functional theory (DFT) calculations could be employed to model its molecular geometry, electronic structure, and spectroscopic properties. Such studies can provide insights into the reactivity of the double bond and the stability of different conformations.

Detailed Research Findings

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₂₀H₃₅Cl₃O₂ |

| Molecular Weight | 429.85 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Expected to be high due to the long alkyl chain and molecular weight |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water |

Spectroscopic Data (Hypothetical)

¹H NMR (CDCl₃, 400 MHz):

δ 6.5-7.0 (s, 1H, vinylic proton)

δ 4.1-4.3 (t, 2H, -OCH₂-)

δ 1.6-1.8 (m, 2H, -OCH₂CH₂-)

δ 1.2-1.4 (br s, 26H, -(CH₂)₁₃-)

δ 0.8-0.9 (t, 3H, -CH₃)

¹³C NMR (CDCl₃, 100 MHz):

δ 160-165 (C=O)

δ 130-135 (Cl-C=)

δ 125-130 (=C-Cl₂)

δ 65-70 (-OCH₂-)

δ 14-32 (alkyl chain carbons)

Mass Spectrum (EI):

A molecular ion peak cluster around m/z 428, 430, 432, reflecting the isotopic distribution of three chlorine atoms.

Fragmentation patterns corresponding to the loss of the hexadecyl chain and chlorine atoms.

Structure

2D Structure

Properties

CAS No. |

632299-93-5 |

|---|---|

Molecular Formula |

C20H35Cl3O2 |

Molecular Weight |

413.8 g/mol |

IUPAC Name |

hexadecyl 3,4,4-trichlorobut-3-enoate |

InChI |

InChI=1S/C20H35Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-19(24)17-18(21)20(22)23/h2-17H2,1H3 |

InChI Key |

JSADBUDDQVQWFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Complex Chlorinated Esters

Esterification Reactions of Long-Chain Alcohols with Halogenated Carboxylic Acids

The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic chemistry. chemguide.co.ukchemguide.co.uk For substrates like the long-chain hexadecanol (B772) and the functionally complex 3,4,4-trichlorobut-3-enoic acid, specific methodologies are employed to drive the reaction to completion.

The most direct method for this esterification is the Fischer-Speier esterification, which involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst. chemguide.co.ukyoutube.commasterorganicchemistry.com This reaction is a reversible equilibrium-limited process. youtube.commasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the long-chain alcohol (hexadecanol). masterorganicchemistry.commasterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Final deprotonation regenerates the acid catalyst and provides the target ester, Hexadecyl 3,4,4-trichlorobut-3-enoate. masterorganicchemistry.com

To favor the formation of the product, the equilibrium must be shifted to the right. This is typically achieved in two ways:

Using an excess of one reactant : Often, the alcohol is used in large excess, sometimes serving as the solvent. masterorganicchemistry.com

Removing water as it forms : This can be done using a Dean-Stark apparatus, where an azeotrope of water and a solvent like toluene (B28343) is distilled off. masterorganicchemistry.com

The reaction between 3,4,4-trichlorobut-3-enoic acid and hexadecanol would thus be heated with a catalyst, with continuous removal of water to drive the formation of this compound.

An alternative and often more efficient method to overcome the equilibrium limitations of Fischer esterification is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride (acid chloride). chemguide.co.uk The synthesis of this compound can be effectively achieved by first preparing 3,4,4-trichlorobut-3-enoyl chloride.

This is typically done by reacting 3,4,4-trichlorobut-3-enoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4,4-trichlorobut-3-enoyl chloride is a highly reactive electrophile.

The subsequent reaction with hexadecanol is rapid and generally irreversible. chemguide.co.uk It proceeds via nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming the ester and hydrogen chloride (HCl) as a byproduct. chemguide.co.uk Often, a non-nucleophilic base like pyridine (B92270) is added to neutralize the HCl formed during the reaction.

This two-step approach—conversion to acid chloride followed by reaction with the alcohol—is particularly useful for reactions involving valuable long-chain alcohols where using a large excess is not feasible.

A variety of catalytic systems can be employed for the direct esterification of 3,4,4-trichlorobut-3-enoic acid with hexadecanol. The choice of catalyst and conditions depends on the scale of the reaction and the sensitivity of the substrates.

Common Catalytic Systems for Fischer Esterification

| Catalyst | Typical Loading | Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Catalytic (few drops to 5 mol%) | Reflux in excess alcohol or with a solvent (e.g., toluene) and water removal. chemguide.co.uk | Strong, inexpensive, and effective, but can cause charring or side reactions with sensitive substrates. |

| p-Toluenesulfonic Acid (TsOH) | Catalytic (1-5 mol%) | Similar to H₂SO₄, often preferred for its solid, non-oxidizing nature. masterorganicchemistry.com | Easier to handle than sulfuric acid and generally leads to cleaner reactions. |

| Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) | Catalytic (0.1-1 mol%) | Milder conditions, often at lower temperatures. | Useful for substrates with acid-sensitive functional groups. |

| Solid-Acid Resins (e.g., Amberlyst-15) | Heterogeneous | Can be used in packed-bed reactors for continuous flow or easily filtered from the reaction mixture. | Allows for easy catalyst removal and recycling. |

For the synthesis of this compound, heating a mixture of 3,4,4-trichlorobut-3-enoic acid and hexadecanol with a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene with a Dean-Stark trap would be a standard and effective laboratory procedure.

Synthetic Pathways to the 3,4,4-Trichlorobut-3-enoic Acid Moiety

The construction of the 3,4,4-trichlorobut-3-enoic acid core can be approached through the halogenation of suitable precursors. Halogenation reactions introduce halogen atoms into a molecule through substitution or addition reactions. wikipedia.orglibretexts.org

A plausible synthetic route starts from compounds that can generate the required four-carbon backbone. One established method for creating related trichloromethyl-substituted compounds involves the condensation of chloral (B1216628) (trichloroacetaldehyde, CCl₃CHO) with a ketone. beilstein-journals.orgresearchgate.net By analogy, a precursor to the acid could be synthesized. For instance, an aldol-type condensation reaction between chloral and a derivative of pyruvic acid or acetoacetic ester could provide a hydroxy-trichloromethyl intermediate. Subsequent dehydration and functional group manipulation would lead to the desired 3,4,4-trichlorobut-3-enoic acid. beilstein-journals.org

Another strategy involves the direct chlorination of an unsaturated precursor. For example, a butenoic acid derivative could be subjected to chlorination. However, controlling the regioselectivity and preventing over-halogenation can be challenging. Free-radical chlorination is often used for alkanes but can be less selective. libretexts.org For unsaturated systems, electrophilic addition of chlorine (Cl₂) across a double bond is a common method, which would need to be followed by elimination steps to generate the final unsaturated product.

Plausible Precursor Halogenation Strategies

| Precursor Type | Halogenation Reagent(s) | Key Transformation | Challenges |

| But-3-enoic Acid Derivative | Cl₂, N-Chlorosuccinimide (NCS) | Addition/Substitution | Controlling regioselectivity, potential for multiple products. |

| Furan or other Heterocycle | Oxidative ring-opening and chlorination | Ring opening to form a linear chain | Multi-step process, potentially low overall yield. |

| Condensation Product (e.g., from Chloral) | Dehydrating agents (e.g., TsOH) | Dehydration of a β-hydroxy intermediate | Requires synthesis of the specific condensation precursor. beilstein-journals.org |

The double bond in 3,4,4-trichlorobut-3-enoic acid can exist as either the E (trans) or Z (cis) isomer. Controlling the stereochemistry during the synthesis is crucial as the isomers may have different properties.

Stereochemical control is often introduced during the creation of the double bond. If the synthesis proceeds via a dehydration reaction of a hydroxy intermediate, as described in the condensation pathway with chloral, the stereochemical outcome can be influenced by the reaction conditions. beilstein-journals.org For example, acid-catalyzed dehydration often leads to the thermodynamically more stable E-isomer. beilstein-journals.org

In syntheses involving elimination reactions (e.g., dehydrohalogenation) to form the double bond, the stereochemistry can be controlled by the choice of base and the stereochemistry of the starting material (anti- or syn-elimination).

Palladium-catalyzed cross-coupling reactions, while more complex, offer a high degree of stereochemical control in the synthesis of substituted alkenes and could potentially be adapted for the synthesis of chlorinated acid precursors. nih.gov Such methods allow for the specific formation of either the E or Z isomer by carefully selecting the starting materials and reaction conditions. Achieving high stereoselectivity in the synthesis of a complex molecule like 3,4,4-trichlorobut-3-enoic acid would likely involve a multi-step, carefully designed synthetic route.

Green Chemistry Principles in Synthetic Design and Optimization

Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgresearchgate.net For the synthesis of a specialized molecule like this compound, these principles guide the development of cleaner, safer, and more efficient production methodologies. dokumen.pub Key areas of focus include improving the efficiency of reactant use, selecting safer auxiliary substances like solvents, and minimizing the energy demands of the process. dokumen.pubnih.gov

The synthesis of this compound is achieved through the esterification of 3,4,4-trichlorobut-3-enoic acid with 1-hexadecanol (B1195841). Applying green chemistry principles to this reaction involves a critical evaluation of each component and condition to maximize sustainability.

Maximizing Atom Economy in Ester Synthesis

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. nih.gov

The direct esterification of 3,4,4-trichlorobut-3-enoic acid with 1-hexadecanol to form this compound produces only water as a byproduct. This makes the reaction inherently high in atom economy.

The theoretical atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 3,4,4-trichlorobut-3-enoic acid | C4H3Cl3O2 | 189.42 | Reactant |

| 1-Hexadecanol | C16H34O | 242.44 | Reactant |

| This compound | C20H35Cl3O2 | 413.85 | Product |

| Water | H2O | 18.02 | Byproduct |

Calculation: Atom Economy = [413.85 / (189.42 + 242.44)] x 100 = 95.84%

This high percentage indicates that the primary reaction pathway is very efficient in terms of incorporating reactant atoms into the final ester product. nih.gov To further enhance this, synthetic strategies should focus on maximizing reaction yield and selectivity to ensure the theoretical atom economy is reflected in the actual process efficiency, minimizing waste generated from side reactions. researchfeatures.com

Waste Minimization and Auxiliary Substance Selection

The prevention of waste is a foundational principle of green chemistry. nih.gov In the synthesis of this compound, waste can be generated from catalysts, solvents, and purification agents. Careful selection of these auxiliary substances is crucial for a greener process. dokumen.pubacs.org

Catalyst Selection: Traditional esterification often relies on homogeneous acid catalysts like sulfuric acid, which are effective but lead to significant waste and purification challenges. mdpi.commdpi.com Green alternatives focus on heterogeneous catalysts, which are in a different phase from the reaction mixture and can be easily recovered and reused. mdpi.comnih.gov

| Catalyst Type | Advantages | Disadvantages | Green Chemistry Alignment |

| Homogeneous (e.g., H₂SO₄) | High activity, low cost. mdpi.com | Difficult to separate, corrosive, generates neutralized salt waste. mdpi.com | Poor: Generates significant waste. |

| Heterogeneous (e.g., Zeolites, Resins) | Easy separation and recovery, reusable, reduced corrosion and waste. mdpi.comnih.gov | Potentially lower activity, may require higher temperatures. researchgate.net | Excellent: Aligns with waste prevention and catalyst reuse principles. nih.gov |

| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions (lower temperature/pressure), biodegradable. mdpi.com | Higher cost, potential for deactivation. researchgate.net | Excellent: Utilizes renewable enzymes and operates under mild, energy-saving conditions. researchfeatures.com |

Solvent Selection: Solvents constitute a major portion of the waste generated in chemical processes. dokumen.pub The ideal approach is to conduct the reaction without a solvent. If a solvent is necessary, greener alternatives to hazardous chlorinated or amide-based solvents are preferred. royalsocietypublishing.orgyoutube.com For the synthesis of a long-chain ester like this compound, the choice of solvent must balance reactant solubility with environmental impact.

| Solvent | Rationale for Use | Green Considerations |

| Toluene | Traditional solvent for esterification, good for azeotropic removal of water. | Volatile organic compound (VOC), petroleum-derived, toxic. |

| Acetonitrile | A non-halogenated solvent that can be effective for esterification. youtube.com | Less toxic than chlorinated solvents, but still a VOC. |

| Ethyl Acetate | Can be an effective solvent and is considered to have low toxicity. mdpi.com | Flammable, but a preferred alternative to more hazardous solvents. |

| Solvent-Free | Reactants may be liquid at reaction temperature, eliminating the need for a solvent. | Ideal for waste prevention; reduces purification steps and energy for solvent recovery. nih.gov |

Minimizing waste also involves optimizing the purification process. Using techniques that avoid large volumes of solvents, such as replacing column chromatography with crystallization where possible, contributes significantly to a greener synthesis. youtube.com

Energy Efficiency Considerations in Process Design

Energy consumption is a significant economic and environmental factor in chemical manufacturing. blazingprojects.com Designing processes to be more energy-efficient involves minimizing heating and cooling requirements and operating at ambient temperature and pressure whenever feasible. nih.govyoutube.com

For the esterification to produce this compound, several strategies can be employed to enhance energy efficiency:

Catalyst Use: The most effective way to improve energy efficiency is by using catalysts. Catalysts lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures, thus reducing energy input. solubilityofthings.com Both heterogeneous catalysts and enzymes (biocatalysts) can enable reactions under milder conditions compared to uncatalyzed or homogeneously catalyzed processes. mdpi.comsolubilityofthings.com

Process Intensification: Technologies like flow chemistry in microreactors can offer superior heat and mass transfer, leading to faster reaction times and reduced energy consumption compared to traditional batch processing. rsc.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound can sometimes accelerate reaction rates at lower bulk temperatures than conventional heating methods, offering a more energy-efficient pathway for synthesis. nih.gov

| Process Parameter | Conventional Approach | Energy-Efficient Approach | Rationale |

| Temperature | High temperature reflux to drive reaction and remove water. researchgate.net | Lower temperature operation (30-60°C) using a highly active catalyst (e.g., lipase). mdpi.com | Reduces direct energy consumption and costs. youtube.com |

| Pressure | Atmospheric pressure. | Ambient pressure is already efficient; avoid energy-intensive high-pressure systems. | Minimizes energy required for pressurization. nih.gov |

| Heating Method | Conventional heating mantle for batch reactor. | Microwave-assisted synthesis or flow reactor with precise temperature control. nih.govsolubilityofthings.com | Provides targeted, efficient heating, reducing overall energy loss. |

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, aligning modern chemical production with environmental stewardship.

Mechanistic and Kinetic Studies of Hexadecyl 3,4,4 Trichlorobut 3 Enoate Reactivity

Hydrolysis Mechanisms of the Ester Linkage

The cleavage of the ester bond in Hexadecyl 3,4,4-trichlorobut-3-enoate is a critical degradation pathway. This process, known as hydrolysis, can be influenced by various factors, including the reaction mechanism and the steric and electronic properties of the molecule.

The hydrolysis of the ester linkage in this compound proceeds through a nucleophilic acyl substitution mechanism. In this reaction, a nucleophile, typically a water molecule or a hydroxide (B78521) ion, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alcohol (hexadecanol) as a leaving group and forming a carboxylic acid (3,4,4-trichlorobut-3-enoic acid).

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is as follows:

Acyl Halides > Anhydrides > Esters > Amides > Carboxylates

This reactivity trend is primarily dictated by the stability of the leaving group. Better leaving groups are weaker bases. In the case of esters, the leaving group is an alkoxide ion (RO⁻), which is a relatively strong base, making esters less reactive than acyl halides and anhydrides.

The hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. In basic conditions, the hydroxide ion is a much stronger nucleophile than water, leading to a more rapid reaction.

The rate of ester hydrolysis is significantly influenced by both steric and electronic factors within the molecule.

Steric Factors: The long hexadecyl alkyl chain (C₁₆H₃₃) introduces considerable steric hindrance around the ester linkage. This bulky group can impede the approach of the nucleophile to the carbonyl carbon, thereby slowing down the rate of hydrolysis. Studies comparing the hydrolysis rates of short-chain versus long-chain esters have demonstrated that increasing the length of the alkyl chain generally decreases the rate of hydrolysis due to this steric effect. For instance, the rate of hydrolysis for long-chain esters in monolayer films is markedly affected by molecular orientation, which is dictated by the chain length. royalsocietypublishing.org

Electronic Factors: The 3,4,4-trichlorobut-3-enoate portion of the molecule exerts a significant electronic effect on the ester's reactivity. The three chlorine atoms are strongly electron-withdrawing. This inductive effect pulls electron density away from the carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack. This electronic effect counteracts the steric hindrance from the hexadecyl group to some extent. The presence of unsaturation conjugated with the ester group can also influence the hydrolysis rate. wikipedia.org

| Factor | Structural Feature | Effect on Hydrolysis Rate | Reasoning |

|---|---|---|---|

| Steric | Hexadecyl (C₁₆H₃₃) chain | Decreases | Bulky group hinders nucleophilic attack on the carbonyl carbon. |

| Electronic | Trichlorobutenoate moiety | Increases | Electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon. |

Reactivity of the Chlorinated Unsaturated System

The trichlorobutenoate moiety, with its carbon-carbon double bond substituted with three chlorine atoms, is an electron-deficient system that exhibits distinct reactivity towards various reagents.

Electrophilic Additions: Generally, alkenes, being electron-rich, readily undergo electrophilic addition reactions. wikipedia.orgmytutor.co.uk However, the double bond in the trichlorobutenoate moiety is highly electron-deficient due to the strong electron-withdrawing effects of the three chlorine atoms and the adjacent ester group. This deactivation makes the double bond significantly less susceptible to attack by electrophiles. While reactions with strong electrophiles might still be possible under forcing conditions, they are expected to be much slower compared to reactions with typical, electron-rich alkenes.

Nucleophilic Additions: The electron-deficient nature of the double bond in this compound makes it susceptible to nucleophilic attack. This type of reaction, known as nucleophilic vinylic substitution or conjugate addition, is characteristic of alkenes bearing strong electron-withdrawing groups. wikipedia.orgyoutube.com A nucleophile can attack one of the carbon atoms of the double bond, leading to either an addition product or a substitution of one of the chlorine atoms, particularly the one at the vinylic position. The presence of multiple chlorine atoms can influence the regioselectivity of the nucleophilic attack.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.org The reaction of ozone with the double bond of the trichlorobutenoate moiety would proceed via the formation of a primary ozonide (molozonide), which would then rearrange to a more stable secondary ozonide. wikipedia.org Subsequent workup of the ozonide would lead to cleavage of the double bond, yielding carbonyl compounds. The electron-withdrawing nature of the chlorine atoms is expected to decrease the rate of the initial cycloaddition of ozone to the double bond compared to electron-rich alkenes. rsc.orgumich.edu Studies on the ozonolysis of α,β-unsaturated carbonyl compounds indicate that the reaction mechanism can be complex. researchgate.netunion.edu

Atmospheric Oxidation: In the atmosphere, volatile organic compounds (VOCs) containing double bonds are primarily oxidized by reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). confex.comcopernicus.orgresearchgate.net For chlorinated alkenes, reaction with chlorine atoms (Cl•) can also be a significant degradation pathway, especially in marine or polluted environments. confex.comcopernicus.orgnih.gov The atmospheric oxidation of this compound would likely be initiated by the addition of these radicals to the carbon-carbon double bond. The presence of chlorine atoms on the double bond will influence the rate and mechanism of these oxidation reactions.

| Reaction Type | Reactivity | Reasoning |

|---|---|---|

| Electrophilic Addition | Low | The double bond is electron-deficient due to electron-withdrawing chlorine and ester groups. |

| Nucleophilic Addition/Substitution | High | The electron-deficient nature of the double bond makes it susceptible to attack by nucleophiles. |

| Ozonolysis | Moderate (slower than electron-rich alkenes) | Electron-withdrawing groups decrease the rate of ozone cycloaddition. |

| Atmospheric Oxidation | Susceptible | The double bond is a reactive site for attack by atmospheric radicals (•OH, NO₃•, Cl•). |

Degradation Kinetics in Controlled Chemical Environments

The hydrolysis of the ester linkage is expected to follow pseudo-first-order kinetics under conditions where the concentration of water or the catalyzing acid or base is in large excess. The rate constant for hydrolysis will be a composite of the influences of steric hindrance from the hexadecyl group and the electronic activation from the trichlorobutenoate moiety. Studies on the hydrolysis of other long-chain esters and chlorinated pesticides containing ester linkages suggest that the half-life can range from hours to days, depending on the pH and temperature. researchgate.netepa.gov For example, the alkaline hydrolysis of some synthetic organic esters has been studied, and second-order rate constants have been determined. researchgate.net

The degradation of the chlorinated unsaturated system through atmospheric oxidation would also follow specific rate laws. The rate of reaction with atmospheric oxidants is typically expressed as a second-order rate constant. For instance, rate constants for the reaction of various chlorinated alkenes with ozone and hydroxyl radicals have been measured. rsc.org The atmospheric lifetime of the compound would be determined by these rate constants and the atmospheric concentrations of the relevant oxidants.

| Compound Type | Reaction | Rate Constant (Example) | Reference Compound |

|---|---|---|---|

| Synthetic Organic Ester | Alkaline Hydrolysis (pH 13) | (9.8 ± 1.3) × 10⁻³ M⁻¹ s⁻¹ | 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate |

| Chlorinated Alkene | Reaction with O₃ | ~10⁻¹⁸ to 10⁻²⁰ cm³ molecule⁻¹ s⁻¹ | Various chlorinated propenes and butenes |

| Chlorinated Alkene | Reaction with •OH | ~10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Various chlorinated propenes and butenes |

Computational Chemistry and Molecular Modeling of Chlorinated Esters

Quantum Chemical Approaches to Electronic Structure and Conformational Analysis

Quantum chemical methods are fundamental tools for investigating the electronic properties and spatial arrangement of atoms in molecules. These ab initio and Density Functional Theory (DFT) approaches solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other key electronic descriptors that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary method for optimizing the molecular geometries of organic compounds due to its balance of accuracy and computational efficiency. nih.govresearchgate.net For a molecule like Hexadecyl 3,4,4-trichlorobut-3-enoate, DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles of the ground state structure. sciepub.commdpi.com These calculations reveal a structure characterized by a long, flexible hexadecyl alkyl chain and a rigid, planar trichlorobutenoate moiety dominated by the sp² hybridized carbons of the double bond and the ester group.

The stability of different rotational isomers (conformers) can be assessed by comparing their DFT-calculated energies. researchgate.net For instance, rotation around the C-O single bond of the ester linkage leads to different spatial orientations of the alkyl chain relative to the chlorinated headgroup. The all-trans configuration of the alkyl chain is generally the most stable, lowest-energy conformation, although numerous other conformers exist with slightly higher energies. The planarity of some chlorinated aromatic systems can be distorted depending on the substitution pattern, a factor that DFT can effectively model. researchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: These are representative values based on DFT studies of similar functional groups, not experimental data for this specific molecule.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=C | ~1.35 Å |

| C-Cl | ~1.73 Å | |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angles | C=C-Cl | ~121° |

| Cl-C-Cl | ~110° | |

| O=C-O | ~125° |

Ab initio calculations, which are based on first principles without empirical parameters, provide a highly accurate description of molecular properties. rsc.orgdntb.gov.ua These methods are used to determine reactivity descriptors that explain a molecule's chemical behavior. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.comacs.org For halogenated compounds, the presence of chlorine atoms significantly lowers the LUMO energy, enhancing their electrophilic character. mdpi.com

Another critical descriptor is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.netmdpi.com For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative carbonyl oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the carbonyl carbon and potentially on the outer face of the chlorine atoms (a phenomenon known as a "sigma-hole"), highlighting sites for nucleophilic attack. researchgate.netresearchgate.net

Table 2: Theoretical Reactivity Descriptors

| Descriptor | Description | Predicted Characteristic for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the C=C double bond and non-bonding orbitals of the ester oxygen. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the electron-withdrawing chlorine atoms; localized on the trichlorobutenoate moiety. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Relatively small, suggesting moderate to high reactivity. |

| MEP | Molecular Electrostatic Potential; shows charge distribution. | Negative potential on carbonyl oxygen; positive potential on carbonyl carbon and sigma-holes on chlorine atoms. |

Molecular Dynamics Simulations of Long-Chain Halogenated Esters

While quantum mechanics excels at describing static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. acs.org MD is particularly suited for large, flexible molecules like long-chain esters, providing insights into their dynamic behavior, conformational changes, and intermolecular interactions in condensed phases. mdpi.com

MD simulations can track the complex motions of this compound. The long hexadecyl chain exhibits significant conformational flexibility, with constant rotation around its C-C single bonds. tohoku.ac.jp Simulations can quantify this flexibility by analyzing dihedral angle distributions and calculating order parameters, which describe the alignment and motion of the chain segments.

In a bulk system, the behavior of this compound is governed by intermolecular forces. MD simulations are the ideal tool for studying these interactions. teachchemistry.org The long alkyl tails interact primarily through van der Waals forces, leading to hydrophobic effects that drive the molecules to aggregate. The polar and chlorinated headgroups interact through stronger dipole-dipole forces and halogen bonding. mdpi.comacs.org

Halogen bonding is a directional, noncovalent interaction where a halogen atom acts as an electrophilic species (via its sigma-hole), attracting an electron-rich atom like an oxygen or another halogen. mdpi.comacs.org MD simulations can reveal how these combined interactions lead to spontaneous self-assembly. researchgate.netarxiv.org It is predicted that these molecules would organize into ordered structures, such as layers or micelles, with the alkyl chains aligning to maximize van der Waals contact while the polar headgroups arrange to satisfy electrostatic and halogen bonding interactions. rsc.org

Theoretical Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. rsc.org By calculating the energies of reactants, products, and intermediate transition states, methods like DFT can determine activation energies and reaction rates, providing a detailed step-by-step picture of the reaction pathway. researchgate.net

For this compound, theoretical studies could investigate several plausible reactions. For example, the mechanism of nucleophilic acyl substitution at the ester's carbonyl carbon could be explored. Calculations would likely investigate the formation of a zwitterionic tetrahedral intermediate, a key step in such reactions. researchgate.net Another area of interest would be reactions at the chlorinated double bond, such as nucleophilic vinylic substitution or elimination reactions. The presence of three chlorine atoms makes the double bond highly electron-deficient and susceptible to attack. Computational models can distinguish between different possible mechanisms (e.g., addition-elimination vs. elimination-addition) by comparing the energy barriers of their respective transition states. beilstein-journals.org These theoretical predictions are invaluable for understanding the chemical stability and degradation pathways of such chlorinated esters.

Environmental Transformation and Persistence of Chlorinated Esters

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological pathways. For a compound like Hexadecyl 3,4,4-trichlorobut-3-enoate, this would likely involve hydrolysis, photolysis, reductive dechlorination, and oxidative reactions.

Hydrolysis in Aqueous and Sediment Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Esters can undergo hydrolysis to yield a carboxylic acid and an alcohol. chemguide.co.uklumenlearning.comlibretexts.orglibretexts.org The rate of this reaction is influenced by pH and temperature. researchgate.net Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible and typically proceeds to completion. lumenlearning.comlibretexts.orglibretexts.org In the environment, the hydrolysis of this compound would be expected to occur in water and sediment, potentially breaking the ester bond to form hexadecanol (B772) and 3,4,4-trichlorobut-3-enoic acid. However, without experimental data, the rate and significance of this pathway remain unknown.

Photolytic Transformations under Simulated Environmental Conditions

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Chlorinated organic compounds can be susceptible to photodegradation, a process that can be influenced by the presence of other substances in the environment, such as dissolved organic matter (DOM). humboldt.edu DOM can absorb sunlight and produce reactive species like hydrated electrons and hydroxyl radicals, which can then react with and degrade chlorinated compounds. humboldt.edu The trichlorobutenoate portion of the molecule, with its carbon-carbon double bond and chlorine atoms, would be the likely site of photolytic reactions. Simulated environmental studies would be necessary to determine the wavelengths of light that are most effective and to identify the resulting transformation products.

Reductive Dechlorination Mediated by Geochemical Components (e.g., Iron-Bearing Minerals)

Reductive dechlorination is a process where a chlorine atom on a molecule is replaced by a hydrogen atom. tpsgc-pwgsc.gc.caregenesis.com This is a significant degradation pathway for many chlorinated contaminants, particularly under anaerobic (oxygen-deficient) conditions. regenesis.com Iron-bearing minerals, such as pyrite (B73398) and magnetite, which are common in soils and sediments, can act as reductants and facilitate this process abiotically. The rate and extent of reductive dechlorination can be influenced by factors such as the type of mineral, pH, and the presence of other chemical species. For this compound, this process could potentially reduce the number of chlorine atoms on the butenoate moiety, leading to less chlorinated and potentially less toxic daughter products.

Oxidative Reactions with Environmental Radicals (e.g., Hydroxyl Radicals)

In the environment, highly reactive species known as radicals can be formed through various chemical and photochemical processes. The hydroxyl radical (•OH) is a powerful oxidant that can react with a wide range of organic compounds. hydrogenlink.com Alkenes (compounds with carbon-carbon double bonds) are particularly susceptible to reaction with hydroxyl radicals. researchgate.net The reaction of hydroxyl radicals with the double bond in the 3,4,4-trichlorobut-3-enoate portion of the molecule could lead to the formation of various oxygenated products and potentially the cleavage of the carbon chain. The atmospheric oxidation of volatile organic compounds is often initiated by reaction with hydroxyl radicals. epa.gov

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. researchgate.net This is a crucial process for the removal of many environmental contaminants.

Aerobic and Anaerobic Biodegradation Mechanisms by Microorganisms

The biodegradation of chlorinated compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. researchgate.neteurochlor.org

Under aerobic conditions , microorganisms may use oxygenases to initiate the breakdown of chlorinated compounds. eurochlor.org The ester linkage in this compound could also be a target for microbial enzymes called esterases, which would hydrolyze the ester into its constituent alcohol and carboxylic acid. nih.gov The resulting 3,4,4-trichlorobut-3-enoic acid and hexadecanol could then be further metabolized by microorganisms.

Under anaerobic conditions , reductive dechlorination is a common microbial process for the degradation of highly chlorinated compounds. regenesis.comnih.govnih.gov Microorganisms can use chlorinated compounds as electron acceptors in a process called halorespiration, sequentially removing chlorine atoms. eurochlor.orgesaa.org The long alkyl chain (hexadecyl) might also undergo anaerobic degradation, although this can be a slower process. The biodegradability of esters can be influenced by the length of the alkyl chain, with some studies on other types of esters showing that longer chains can affect the rate of degradation. kaydiandesign.com

Without specific studies on this compound, it is not possible to determine which microbial pathways would be most significant, the rates of degradation, or the identities of the metabolic products.

Formation of Degradation Products and Mineralization Potential

The environmental degradation of this compound can proceed through several pathways, leading to a variety of transformation products. The initial steps in its breakdown are hypothesized to involve either the hydrolysis of the ester linkage or the dechlorination of the butenoate moiety. Ester hydrolysis would yield hexadecanol and 3,4,4-trichlorobut-3-enoic acid. The latter is expected to be more mobile in aqueous environments.

The table below illustrates the potential degradation products of this compound and their expected environmental persistence.

| Degradation Product | Chemical Formula | Formation Pathway | Expected Persistence |

| Hexadecanol | C₁₆H₃₄O | Ester Hydrolysis | Low to Moderate |

| 3,4,4-trichlorobut-3-enoic acid | C₄H₃Cl₃O₂ | Ester Hydrolysis | Moderate to High |

| Dichlorobutenoic acid isomers | C₄H₄Cl₂O₂ | Reductive Dechlorination | Moderate |

| Monochlorobutenoic acid isomers | C₄H₅ClO₂ | Reductive Dechlorination | Low to Moderate |

| Carbon Dioxide | CO₂ | Complete Mineralization | Low (part of carbon cycle) |

Biologically-Mediated Abiotic Degradation Phenomena

Biologically-mediated abiotic degradation is a process where microorganisms facilitate abiotic chemical reactions without directly metabolizing the compound. dtic.mil In the case of this compound, this can occur in anoxic environments where microbial activity creates highly reducing conditions. researchgate.net For instance, iron- and sulfate-reducing bacteria can produce reactive minerals such as iron sulfides and magnetite. dtic.milprovectusenvironmental.com

These biogenic minerals can act as reductants, facilitating the abiotic dechlorination of the trichlorobutenoate part of the molecule. ehs-support.com This process can be a significant pathway for the transformation of chlorinated organic compounds in environments like saturated soils and sediments. dtic.mil The presence of electron donors, which fuel microbial activity, is essential for sustaining these reducing conditions. researchgate.net The effectiveness of this degradation pathway is influenced by factors such as pH, the concentration of dissolved iron, and the availability of organic matter. ehs-support.com

Assessment of Environmental Fate Factors and Persistence

The environmental fate and persistence of this compound are governed by a combination of its chemical properties and environmental conditions. Its high molecular weight and the presence of a long alkyl chain suggest a low water solubility and a high octanol-water partition coefficient (Kow). This indicates a strong tendency to partition from water into organic phases, such as soil organic matter and sediments. nih.gov

The following table summarizes key factors influencing the environmental fate of this compound.

| Factor | Influence on Environmental Fate |

| Sorption to Soil and Sediment | High, due to hydrophobicity, leading to accumulation in these compartments. |

| Volatility | Low, due to high molecular weight, limiting atmospheric transport. |

| Hydrolysis | Moderate, targeting the ester linkage, rate is pH-dependent. |

| Biodegradation | Slow, limited by the chlorinated moiety and potential toxicity to microorganisms. |

| Photolysis | Limited, as it is expected to partition away from sunlit surface waters. |

Conceptual Models for Environmental Distribution and Transport

Conceptual models for the environmental distribution of this compound predict its movement and accumulation in various environmental compartments. itrcweb.org Upon release into an aquatic environment, the compound is expected to rapidly adsorb to suspended solids and sediment. nih.gov In soil environments, its mobility will be low, with a strong tendency to remain in the upper soil layers rich in organic matter.

Long-range transport is not anticipated to be significant via atmospheric pathways due to its low volatility. nih.gov The primary mode of transport is likely to be through the movement of contaminated soil particles via erosion or runoff into water bodies. unimi.it Once in aquatic systems, it will predominantly reside in the sediment, where it can persist for long periods. researchgate.net

Research into Bioaccumulation in Model Organisms

Due to its high hydrophobicity, this compound has a significant potential for bioaccumulation in aquatic organisms. service.gov.uk Chemicals with high Kow values tend to accumulate in the fatty tissues of organisms. nih.gov It is anticipated that this compound would be taken up by organisms from the water column and through the consumption of contaminated food. service.gov.uknih.gov

Studies on analogous long-chain chlorinated compounds suggest that biomagnification through the food web is a distinct possibility. researchgate.net This means that organisms at higher trophic levels could accumulate progressively higher concentrations of the substance. Model organisms such as fish and benthic invertebrates would be key subjects for assessing the bioaccumulative potential of this compound.

Below is a hypothetical data table illustrating the potential bioaccumulation factors (BAF) in a model aquatic ecosystem.

| Trophic Level | Organism Type | Tissue Lipid Content (%) | Predicted Bioaccumulation Factor (BAF) |

| 1 | Algae | 2 | 500 |

| 2 | Zooplankton | 5 | 2,500 |

| 3 | Small Fish (e.g., Minnow) | 8 | 15,000 |

| 4 | Large Fish (e.g., Trout) | 15 | 75,000 |

Advanced Analytical Techniques in Characterization of Chlorinated Esters for Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental in the structural elucidation of complex organic molecules like Hexadecyl 3,4,4-trichlorobut-3-enoate. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the long hexadecyl alkyl chain would exhibit characteristic signals: a triplet around 0.88 ppm corresponding to the terminal methyl (CH₃) group, a large multiplet around 1.25 ppm for the bulk of the methylene (B1212753) (CH₂) groups, and a triplet near 4.1-4.3 ppm for the methylene group attached to the ester oxygen (-OCH₂-), which is deshielded. The vinylic proton on the trichlorobutenoate moiety would appear further downfield.

¹³C NMR spectroscopy provides complementary information. acs.org The carbonyl carbon of the ester group is typically observed in the range of 160-170 ppm. The carbons of the hexadecyl chain would produce a series of signals in the aliphatic region (14-65 ppm). The olefinic carbons of the butenoate backbone and the carbon atoms bonded to chlorine would have distinct chemical shifts, influenced by the electronegativity of the chlorine atoms. acs.org Two-dimensional NMR techniques, such as HSQC, can be used to correlate proton and carbon signals, further confirming the structure and aiding in the assignment of complex spectra. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~165 |

| Vinylic Carbon (-C=) | - | ~130-140 |

| Vinylic Carbon (-CCl₂) | - | ~125-135 |

| Vinylic Proton (-CH=) | ~6.0-6.5 | - |

| Methylene (-OCH₂-) | ~4.2 | ~65 |

| Methylene (-CH₂-) chain | ~1.2-1.6 | ~22-32 |

| Methyl (-CH₃) | ~0.9 | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

IR spectroscopy is particularly effective for detecting polar bonds. The most prominent absorption band in the IR spectrum of an ester is the strong C=O stretching vibration, which typically appears around 1735-1750 cm⁻¹. spectroscopyonline.com Two distinct C-O stretching bands are also characteristic of esters and are found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The C-H stretching vibrations of the long alkyl chain would be observed around 2850-2960 cm⁻¹. The C=C double bond stretch would likely appear in the 1600-1680 cm⁻¹ region, while the C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. The C=C and C-Cl bonds, for instance, often yield strong Raman signals. nih.gov The C–Cl stretching region in the Raman spectrum can be particularly sensitive to the conformation of the molecule, which can aid in detailed structural analysis. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O (Ester) | Stretching | 1735-1750 (very strong) | 1735-1750 (weak) |

| C=C (Alkene) | Stretching | 1600-1680 (medium) | 1600-1680 (strong) |

| C-O (Ester) | Stretching | 1300-1000 (two strong bands) | 1300-1000 (weak) |

| C-Cl | Stretching | 800-600 (strong) | 800-600 (strong) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The gas chromatograph separates the compound from any impurities or other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. chemicalpapers.com

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern (mass spectrum) serve as a chemical fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely include the loss of the hexadecyl chain, cleavage of the ester bond, and successive losses of chlorine atoms, providing valuable structural confirmation. ijpsr.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in characteristic clusters of peaks for chlorine-containing fragments, further aiding in identification.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the unique elemental formula of a molecule. For this compound (C₂₀H₃₅Cl₃O₂), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental compositions. researchgate.netnih.gov This capability is crucial for confirming the identity of the compound without ambiguity. Techniques like quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers are commonly used for such high-resolution measurements. acs.orgnih.gov

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for isolating this compound and assessing its purity. gcms.cz Gas chromatography (GC), as used in GC-MS, is a primary tool for purity analysis, where the presence of a single sharp peak indicates a high degree of purity. chemicalpapers.com

For preparative-scale purification or separation from complex matrices, liquid chromatography is often employed. Column chromatography using adsorbents like silica (B1680970) gel or Florisil can effectively separate chlorinated esters from other organic compounds. tandfonline.comtandfonline.com The choice of solvent system (eluent) is critical for achieving good separation. For instance, a gradient of non-polar to more polar solvents, such as petroleum ether and diethyl ether, can be used to elute compounds of varying polarity from a Florisil column. tandfonline.comtandfonline.com The purity of the collected fractions can then be verified using analytical techniques like GC or thin-layer chromatography (TLC). researchgate.net

Based on the information available, it is not possible to provide a detailed article on the analytical techniques for the specific chemical compound “this compound” as requested.

A thorough search of scientific databases and literature reveals no specific research or established analytical methods, such as High-Performance Liquid Chromatography (HPLC) or advanced separation techniques, that have been applied to the characterization of "this compound." The search results did yield general information on the analysis of other chlorinated compounds, such as herbicides and fatty acids, but no data directly pertains to the subject compound.

Consequently, the creation of an article with detailed research findings and data tables, as per the provided outline, cannot be fulfilled at this time due to the absence of relevant scientific information. Further research would be required on this specific compound to generate the content requested.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes for Halogenated Esters

The synthesis of halogenated esters has traditionally relied on methods that can be energy-intensive and utilize hazardous materials. Future research should prioritize the development of environmentally benign and economically viable synthetic strategies. The principles of green chemistry, such as the use of renewable feedstocks, less hazardous solvents, and catalytic reactions, will be central to this endeavor.

One promising approach is the use of bio-derived solvents, such as β-pinene, which can replace hazardous halogenated or aromatic solvents often used in esterification reactions acs.org. Additionally, visible-light-induced synthesis presents a sustainable alternative to traditional methods that require harsh conditions acs.org. This photocatalytic approach can facilitate the cross-dehydrogenative coupling of aldehydes and phenols to form esters, a method that could be adapted for the synthesis of compounds like Hexadecyl 3,4,4-trichlorobut-3-enoate acs.org.

Table 1: Comparison of Potential Synthetic Routes for Halogenated Esters

| Synthetic Route | Key Advantages | Potential Challenges for this compound |

| Conventional Esterification | Well-established methods | Use of hazardous solvents and reagents, potential for side reactions |

| Bio-derived Solvents | Reduced environmental impact, use of renewable resources acs.org | Solvent compatibility with reactants, potential for lower yields initially |

| Visible-Light Photocatalysis | Energy-efficient, mild reaction conditions, catalyst-free potential acs.org | Substrate scope limitations, optimization of light source and reaction time |

| Enzymatic Catalysis | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability and cost, potential for lower reaction rates |

In-depth Mechanistic Understanding of Environmental Transformation Pathways

The presence of chlorine atoms in this compound suggests that its environmental fate is a critical area of investigation. Halogenated organic compounds can be persistent in the environment and may undergo various transformation processes. Understanding these pathways is essential for assessing the potential environmental risks associated with this compound.

Future research should focus on elucidating the mechanisms of abiotic and biotic degradation. Abiotic pathways may include hydrolysis of the ester linkage and photolysis of the carbon-chlorine bonds. The vinylidene chloride moiety suggests potential for oxidative degradation and reactions with atmospheric radicals.

Biotic degradation studies would involve identifying microorganisms capable of metabolizing the compound. This research would aim to map the metabolic pathways, identify the resulting metabolites, and assess their potential toxicity. Techniques such as stable isotope probing and high-resolution mass spectrometry would be invaluable in tracing the fate of the molecule in various environmental matrices.

Integration of Computational and Experimental Approaches for Predictive Molecular Modeling

Computational chemistry offers powerful tools for predicting the physicochemical properties, reactivity, and potential biological activity of molecules before they are synthesized. The integration of these in silico methods with experimental validation can accelerate the research process and reduce the need for extensive laboratory work.

For this compound, Density Functional Theory (DFT) calculations could be employed to optimize its molecular geometry and predict its thermodynamic and electronic properties researchgate.net. Such calculations can provide insights into the molecule's stability, reactivity, and spectral characteristics.

Furthermore, computational models can be used to understand non-covalent interactions, such as halogen bonding, which can play a crucial role in the compound's interaction with biological macromolecules nih.govnih.govacs.org. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the potential toxicity of the compound and its degradation products based on their molecular structures.

Table 2: Hypothetical Predicted Properties of this compound using Computational Models

| Property | Predicted Value/Characteristic | Computational Method | Significance |

| Dipole Moment | Moderate to High | DFT | Influences solubility and intermolecular interactions |

| HOMO-LUMO Gap | Moderate | DFT | Indicates chemical reactivity and electronic transition energies |

| LogP | High | QSAR | Predicts bioaccumulation potential |

| Aquatic Toxicity (LC50) | Moderate | QSAR | Preliminary assessment of environmental risk |

Contribution to Fundamental Understanding in Organic and Environmental Chemistry

The study of a novel molecule like this compound can provide fundamental insights that extend beyond the compound itself. Research into its synthesis can lead to the discovery of new reaction methodologies and a deeper understanding of reaction mechanisms involving halogenated substrates.

From an environmental chemistry perspective, investigating its transformation pathways will contribute to the broader knowledge of how halogenated compounds behave in the environment. This includes understanding the factors that govern their persistence, degradation, and potential for long-range transport.

Moreover, the unique structural features of this compound, with its long alkyl chain and trichlorinated double bond, make it an interesting subject for studying structure-property and structure-activity relationships. This knowledge can inform the design of future chemicals with desired functionalities and minimized environmental impact. The exploration of such compounds pushes the boundaries of our understanding in both organic and environmental chemistry, paving the way for more sustainable chemical practices.

Q & A

Q. What experimental methodologies are recommended for assessing the antiviral or antimicrobial activity of hexadecyl 3,4,4-trichlorobut-3-enoate in vitro?

- Methodological Answer : Begin with cell-based assays using models like Vero or Calu-3 cells to evaluate cytotoxicity (e.g., CCK-8 assay) and viral inhibition (e.g., TCID50 analysis). Dose-dependent studies (e.g., 0.0125–0.1 mg/mL) and time-kill assays (e.g., 2 min exposure) can establish efficacy thresholds . For antimicrobial studies, combine with real-time PCR to quantify microbial load reductions. Ensure controls for solvent effects and validate results across multiple cell lines to address limitations of single-model systems .

Q. How should researchers design experiments to characterize the surfactant properties of this compound?

- Methodological Answer : Use surface tension measurements (e.g., pendant drop tensiometry) to determine critical micelle concentration (CMC). Compare with structurally similar surfactants like sodium hexadecyl sulfate, which achieves optimal surface tension reduction at 0.2 wt% in aqueous solutions . Incorporate dynamic light scattering (DLS) to analyze micelle size distribution. For advanced studies, employ deuterated analogs (e.g., hexadecyl sodium sulfate-D33) to track molecular behavior via isotopic labeling .

Q. What are best practices for synthesizing and purifying hexadecyl ester derivatives like this compound?

- Methodological Answer : Optimize esterification reactions using acid chlorides or anhydrides under inert atmospheres. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) and validate purity with HPLC or NMR. For deuterated analogs, follow established deuteration protocols (e.g., H-D exchange catalyzed by Pd/C) to ensure isotopic fidelity . Document batch-to-batch variability using QC data and impurity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data for halogenated surfactants like this compound?

- Methodological Answer : Perform statistical meta-analysis of dose-response curves across studies, focusing on variables like cell type (e.g., Vero vs. Huh-7), exposure time, and solvent compatibility. Use ANOVA to identify outliers and validate findings with orthogonal assays (e.g., viral plaque reduction vs. qPCR). Address discrepancies by replicating experiments under standardized conditions .

Q. What advanced techniques are recommended for studying the oxidative degradation pathways of chlorinated esters like this compound?

- Methodological Answer : Employ LC-MS/MS to identify degradation products under controlled oxidative conditions (e.g., H2O2 exposure). Use isotopic labeling (e.g., 13C or 2H) to trace chlorine displacement mechanisms. Pair with computational modeling (DFT) to predict reactive intermediates and validate with experimental kinetics .

Q. How can the combination of this compound with other disinfectants enhance efficacy while minimizing cytotoxicity?

- Methodological Answer : Design synergy studies using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Test combinations with povidone-iodine or ethanol at sub-inhibitory concentrations. Monitor cytotoxicity via lactate dehydrogenase (LDH) release assays and optimize ratios for maximal microbial reduction without compromising cell viability .

Data Presentation and Analysis Guidelines

-

Table 1 : Example Dose-Response Data for Antiviral Activity (Adapted from )

Concentration (mg/mL) Viral Titer Reduction (%) Cytotoxicity (% Viability) 0.0125 15 98 0.05 40 95 0.1 95 90 -

Statistical Note : Use non-linear regression (e.g., log-inhibitor vs. response) to calculate IC50 values. Report confidence intervals and p-values for significance testing .

-

Figure Guidelines : For surfactant studies, include plots of surface tension vs. concentration and micelle size distribution histograms .

Critical Considerations

- Model Limitations : Cell-based assays may not fully replicate in vivo conditions; validate findings in animal models or 3D tissue cultures .

- Data Reproducibility : Standardize solvent systems (e.g., DMSO concentration ≤0.1%) to avoid artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.